![molecular formula C9H10ClN B3314487 4-(6-Chloro-3-pyridyl)-1-butene CAS No. 951886-52-5](/img/structure/B3314487.png)
4-(6-Chloro-3-pyridyl)-1-butene
Overview
Description
4-(6-Chloro-3-pyridyl)-1-butene, also known as CPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPB is a synthetic compound that was first synthesized in the early 1980s, and since then, it has been the subject of numerous studies investigating its properties and potential uses.
Mechanism of Action
Target of Action
The primary target of 4-(6-Chloro-3-pyridyl)-1-butene, which is a derivative of the neonicotinoid class of insecticides, is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in transmitting signals between nerves, and its blockage can lead to paralysis and eventual death of the insect .
Mode of Action
This compound interacts with its target, the nAChR, by binding to it . This binding causes a blockage of the nicotinergic neuronal pathway, preventing acetylcholine from transmitting impulses between nerves . This blockage results in the paralysis and eventual death of the insect .
Biochemical Pathways
The compound affects the nicotinergic neuronal pathway, which is crucial for the transmission of signals in the insect’s nervous system . When this pathway is blocked, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death
Pharmacokinetics
For instance, the related compound imidacloprid has been found to have a half-life ranging from 10 to 22 days depending on the soil moisture conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the insect’s nervous system. By blocking the nAChR, the compound prevents the normal transmission of signals between nerves, leading to paralysis and eventual death of the insect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of related compounds has been found to vary with pH, temperature, and light conditions . Furthermore, the presence of certain microorganisms in the soil can also influence the degradation of the compound .
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-(6-Chloro-3-pyridyl)-1-butene for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are numerous potential future directions for research on 4-(6-Chloro-3-pyridyl)-1-butene, including investigating its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, this compound could be further modified to improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Scientific Research Applications
4-(6-Chloro-3-pyridyl)-1-butene has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been investigating the mechanism of action of this compound and its potential as a therapeutic agent.
properties
IUPAC Name |
5-but-3-enyl-2-chloropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h2,5-7H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBPLHQVIQZGFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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